molecular formula C16H15N3O3 B2730581 2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide CAS No. 245039-23-0

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide

Cat. No.: B2730581
CAS No.: 245039-23-0
M. Wt: 297.314
InChI Key: HZLAVNBOEVMILF-GZTJUZNOSA-N
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Description

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide is a chemical compound characterized by the presence of a hydroxyimino group attached to a diphenylmalonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmalonamide with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the compound may modulate signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol
  • 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol
  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide

Uniqueness

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(18-12-7-3-1-4-8-12)14(11-17-22)16(21)19-13-9-5-2-6-10-13/h1-11,14,22H,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAVNBOEVMILF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C=NO)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(/C=N/O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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